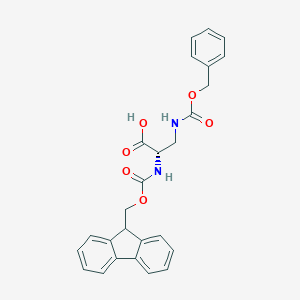

Fmoc-Dap(Z)-OH

Overview

Description

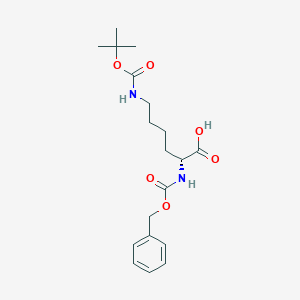

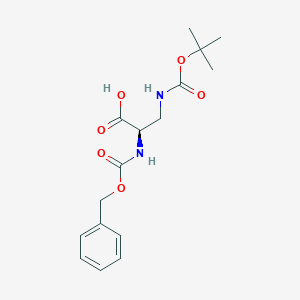

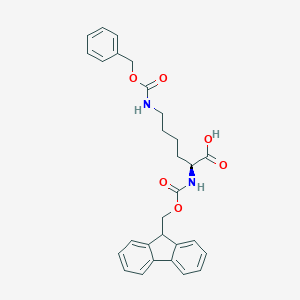

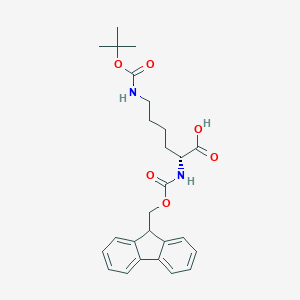

Fmoc-Dap(Z)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid with a benzyloxycarbonyl protecting group, is a derivative of the amino acid 2,3-diaminopropanoic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a common protecting group for the amino terminus of peptides, while the benzyloxycarbonyl group protects the side chain amino group.

Mechanism of Action

Target of Action

Fmoc-Dap(Z)-OH, a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the molecular structures that it helps to form through self-assembly .

Mode of Action

The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-assembly of Fmoc-modified amino acids and short peptides . This self-assembly occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of functional molecules. The unique interactions induced by the peptide sequences, along with hydrophobic interactions from the fluorenyl ring and steric optimization from the linker, result in the self-assembly of Fmoc-modified amino acids and short peptides .

Result of Action

The result of this compound’s action is the formation of self-assembled structures. These structures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the self-assembly of Fmoc-modified biomolecules can be controlled by adjusting peptide sequences . Additionally, the presence of stimuli-responsive, naphthyl-bearing, and aliphatic tail-bearing modified short peptides can comprehensively affect the self-assembly process .

Biochemical Analysis

Biochemical Properties

Fmoc-Dap(Z)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

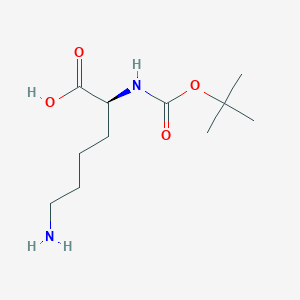

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Z)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The process begins with the protection of the side chain amino group using the benzyloxycarbonyl group. This is followed by the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of the amino groups.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of protected amino acids. The process involves the sequential addition of protecting groups under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Dap(Z)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and benzyloxycarbonyl groups under basic and acidic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as 1,3-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrogenation or acidic conditions for benzyloxycarbonyl removal.

Coupling: 1,3-diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide.

Major Products:

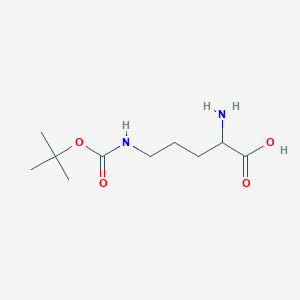

Deprotection: 2,3-diaminopropanoic acid.

Coupling: Peptides with this compound incorporated into the sequence.

Scientific Research Applications

Fmoc-Dap(Z)-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based therapeutics and diagnostic tools.

Industry: In the production of peptide-based materials and hydrogels for various applications.

Comparison with Similar Compounds

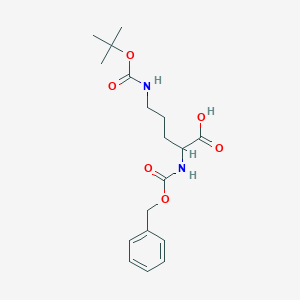

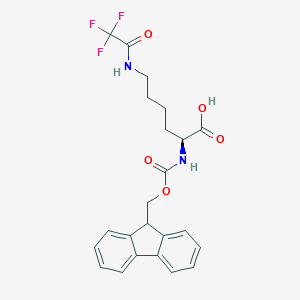

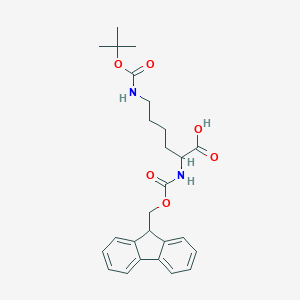

Fmoc-Dab(Z)-OH: 9-fluorenylmethyloxycarbonyl-2,4-diaminobutanoic acid with a benzyloxycarbonyl group.

Fmoc-Orn(Z)-OH: 9-fluorenylmethyloxycarbonyl-2,5-diaminopentanoic acid with a benzyloxycarbonyl group.

Comparison: Fmoc-Dap(Z)-OH is unique due to its shorter side chain compared to Fmoc-Dab(Z)-OH and Fmoc-Orn(Z)-OH. This shorter side chain can influence the steric and electronic properties of the resulting peptides, making this compound suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHZCMBWKGJEC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373239 | |

| Record name | Fmoc-Dap(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-36-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204316-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Dap(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

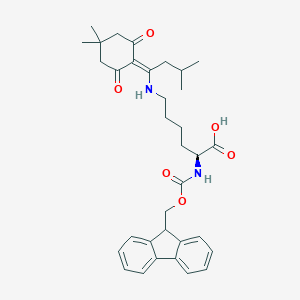

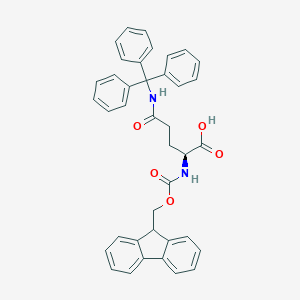

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.